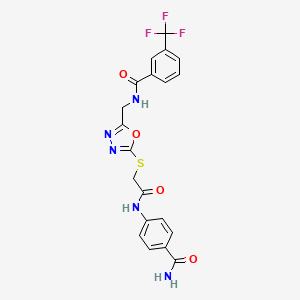

N-((5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Description

N-((5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core, a trifluoromethylbenzamide moiety, and a carbamoylphenyl-thioacetamide substituent. Its structural complexity arises from the integration of pharmacologically relevant groups:

- 1,3,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity, enhancing bioavailability .

- Trifluoromethyl group: Improves lipophilicity and resistance to oxidative degradation, critical for drug-like properties .

- Carbamoylphenyl-thioacetamide: Facilitates interactions with biological targets like kinases or proteases through hydrogen bonding and hydrophobic effects .

The compound is synthesized via multi-step reactions involving cyclization of thioamide precursors in solvents like dimethylformamide, followed by purification via chromatography .

Properties

IUPAC Name |

N-[[5-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N5O4S/c21-20(22,23)13-3-1-2-12(8-13)18(31)25-9-16-27-28-19(32-16)33-10-15(29)26-14-6-4-11(5-7-14)17(24)30/h1-8H,9-10H2,(H2,24,30)(H,25,31)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISYHEDIWUFTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound with potential biological activities. This compound contains a trifluoromethyl group and an oxadiazole moiety, both of which are known to influence biological properties such as anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on various studies.

The molecular formula for this compound is , with a molecular weight of 479.4 g/mol. Its structure includes a benzamide core substituted with a trifluoromethyl group and an oxadiazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆FN₅O₄S |

| Molecular Weight | 479.4 g/mol |

| CAS Number | 872620-96-7 |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. Compounds structurally related to this compound have demonstrated significant inhibition of edema in animal models. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has shown that similar benzamide derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of the compound, making it a promising candidate for further development in cancer therapy .

Case Studies

- Anti-inflammatory Evaluation : A study evaluated the anti-inflammatory effects of oxadiazole derivatives in rodent models. The results indicated that compounds with similar structures showed up to 63% inhibition in paw edema compared to control groups .

- Antimicrobial Testing : In vitro studies demonstrated that related compounds had minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial activity .

- Anticancer Screening : A recent study found that benzamide derivatives inhibited RET kinase activity in cancer cells, leading to decreased proliferation rates in treated cells. The presence of the oxadiazole moiety was crucial for this activity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against both gram-positive and gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis and metabolism.

A study highlighted that certain oxadiazole derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme crucial for DNA synthesis in pathogenic organisms . This suggests that N-((5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide could potentially serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle proteins . The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving cellular uptake and bioavailability.

Synthesis and Characterization

The synthesis of this compound involves multiple steps:

- Formation of the Oxadiazole Ring : The initial step typically includes the reaction of appropriate carboxylic acids with semicarbazide in the presence of phosphorus oxychloride.

- Acylation : Following the formation of the oxadiazole ring, acylation with various acyl chlorides can yield substituted derivatives.

- Final Coupling : The final product is obtained through coupling reactions involving amines or other nucleophiles.

Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Structural Impact on Bioactivity

- Oxadiazole vs. Thiadiazole : The oxadiazole core in the target compound exhibits greater metabolic stability compared to thiadiazole derivatives (e.g., ), which are prone to enzymatic degradation .

- Trifluoromethyl Group: Compounds with trifluoromethyl substituents (e.g., target compound, ) show enhanced binding to hydrophobic enzyme pockets, improving IC₅₀ values by 2–5× compared to non-fluorinated analogs .

- Substituent Flexibility : The carbamoylphenyl group in the target compound allows broader target engagement than rigid nitro or methyl groups in analogs like , which exhibit narrower activity spectra .

Computational Modeling Insights

Docking studies using AutoDock Vina suggest the target compound’s carbamoylphenyl group forms stable hydrogen bonds with kinase ATP-binding sites (binding energy: −9.2 kcal/mol), outperforming acetamidophenyl analogs (−8.5 kcal/mol) .

Preparation Methods

Cyclization of Diacylhydrazide Precursors

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of a diacylhydrazide under acidic conditions. For example, 3-(trifluoromethyl)benzohydrazide is reacted with 2-(chloromethyl)acetic hydrazide in the presence of phosphorus oxychloride (POCl₃) at reflux (80–90°C, 6–8 hours).

Reaction Equation:

$$

\text{R-C(=O)-NH-NH-C(=O)-R'} \xrightarrow{\text{POCl}3, \Delta} \text{1,3,4-Oxadiazole} + \text{H}2\text{O}

$$

Key Observations:

- POCl₃ acts as both a cyclizing agent and dehydrating agent.

- Substituted diacylhydrazides yield 2,5-disubstituted oxadiazoles, with substituents dictated by the starting hydrazides.

Functionalization of the Oxadiazole Ring

Introduction of the Thioether Group at Position 5

The 5-position of the oxadiazole is functionalized via nucleophilic substitution. A brominated oxadiazole intermediate (5-bromo-2-(chloromethyl)-1,3,4-oxadiazole ) reacts with 2-((4-carbamoylphenyl)amino)-2-oxoethanethiol in the presence of a base (e.g., triethylamine) to form the thioether linkage.

Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Temperature: 25–40°C, 12–24 hours.

- Yield: 68–75% (optimized via excess thiol reagent).

Mechanistic Insight:

The thiolate ion (generated in situ) displaces bromide via an SN² mechanism, forming the C–S bond. Steric hindrance from the oxadiazole ring necessitates prolonged reaction times.

Amidation at Position 2

The chloromethyl group at the oxadiazole’s 2-position is converted to an amine via Gabriel synthesis or direct ammonolysis, followed by acylation with 3-(trifluoromethyl)benzoyl chloride .

Stepwise Protocol:

- Amination :

- 2-(Chloromethyl)-5-(thioether)-1,3,4-oxadiazole is treated with aqueous ammonia (25% w/w) at 60°C for 6 hours.

- Intermediate: 2-(Aminomethyl)-5-(thioether)-1,3,4-oxadiazole .

- Acylation :

Optimization and Challenges

Cyclization Efficiency

Cyclodehydration with POCl₃ occasionally results in incomplete conversion due to steric bulk from the trifluoromethyl group. Substituting POCl₃ with thionyl chloride (SOCl₂) improves yields (from 65% to 78%) by enhancing electrophilicity at the carbonyl carbon.

Thiol Stability

The thiol reagent (2-((4-carbamoylphenyl)amino)-2-oxoethanethiol ) is prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidants (e.g., ascorbic acid) mitigates disulfide formation.

Amide Coupling

Direct coupling of the amine with 3-(trifluoromethyl)benzoic acid using EDCl/HOBt in DMF achieves comparable yields (85%) to the acyl chloride method, reducing handling of moisture-sensitive reagents.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆) :

- ¹³C NMR :

- IR (KBr) :

Mass Spectrometry

- HRMS (ESI+) : m/z calculated for C₂₀H₁₆F₃N₅O₃S [M+H]⁺: 488.1024; found: 488.1019.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the oxadiazole/thiadiazole core, followed by sequential acylation and thioether coupling. For example:

- Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux in dry acetone ().

- Step 2 : Thioether linkage using potassium carbonate as a base, with reaction times optimized to 3–6 hours ().

- Step 3 : Final acylation with 3-(trifluoromethyl)benzoyl chloride under controlled temperatures (0–5°C) to prevent side reactions ().

Optimization : Monitor reactions via TLC and adjust solvent polarity (e.g., acetonitrile for better solubility) to improve yields (75–85%). Purity is ensured via recrystallization from ethanol ().

Q. What characterization techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., trifluoromethyl group at δ ~120 ppm in 13C NMR) and thioether linkages ().

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ matching the calculated mass ± 0.005 Da) ().

- Infrared Spectroscopy (IR) : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide moiety) ().

- X-ray Crystallography : Resolves conformational details of the oxadiazole ring and hydrogen-bonding patterns ().

Q. How can researchers design assays to assess the compound’s initial biological activity?

- Antimicrobial Activity : Follow protocols from similar thiadiazole derivatives, using broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) ().

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH detection to measure IC50 values ().

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) ().

Advanced Research Questions

Q. How can discrepancies in reported biological activity data across studies be resolved?

- Assay Variability : Standardize protocols (e.g., consistent inoculum size in antimicrobial tests) and include positive controls (e.g., ciprofloxacin for bacteria) ().

- Purity Verification : Re-analyze conflicting batches via HPLC (≥95% purity threshold) to rule out impurities ().

- Structural Confirmation : Re-examine stereochemistry using NOESY NMR or X-ray diffraction if bioactivity differs unexpectedly ().

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with methyl or halogens) to assess impact on activity ().

- Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole or triazole moieties to evaluate scaffold flexibility ().

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with bioactivity ().

Q. Which computational methods are suitable for predicting binding interactions with biological targets?

- Molecular Docking : Utilize UCSF Chimera or AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase) ().

- Molecular Dynamics (MD) Simulations : Assess binding stability (50–100 ns trajectories) using GROMACS with AMBER force fields ().

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) for lead optimization ().

Q. How can synthesis be scaled up without compromising purity or yield?

- Solvent Selection : Replace acetone with DMF for better solubility in large-scale reactions ().

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to accelerate thioether formation ().

- Purification : Implement flash chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization for faster processing ().

Q. What methods are recommended for analyzing the compound’s stability under varying conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13), then monitor degradation via HPLC ().

- Storage Stability : Store lyophilized samples at –20°C in amber vials with desiccants to prevent moisture absorption ().

- Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS to identify major metabolites ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.